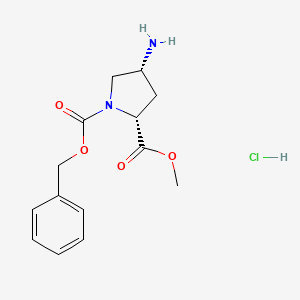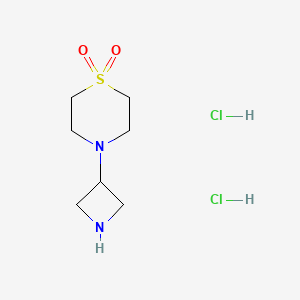
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, also known as Azetidine-3-thione, is an organic compound with a wide range of applications in chemical synthesis and scientific research. Azetidine-3-thione is a white solid with a molecular formula of C4H9NO2S.HCl. It is soluble in water and other polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). Azetidine-3-thione has been used in many scientific research applications, such as drug discovery, organic synthesis, and biochemical studies.
科学的研究の応用
Synthesis and Building Blocks in Medicinal Chemistry Thiomorpholine and its dioxide variant are crucial in medicinal chemistry, serving as foundational elements for creating novel compounds with potential therapeutic effects. The synthesis of novel bicyclic thiomorpholine analogs, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, from cost-effective materials showcases their importance. These bicyclic structures have shown intriguing biological profiles, underscoring their value in developing new medicinal agents (Walker & Rogier, 2013).
Antimicrobial Activity Research into thiomorpholine derivatives has demonstrated their potential in fighting bacterial infections. A study highlighted the synthesis of novel 1,4-disubstituted 1,2,3-triazoles using 4-(prop-2-yn-1-yl)thiomorpholine and its 1,1-dioxide variant, revealing significant antibacterial activity against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa. These compounds present a promising avenue for developing new antibacterial drugs (Battula et al., 2016).
Antimicrobial and Bioactive Molecule Development Further research into thiomorpholine derivatives has explored their utility in creating bioactive molecules with lower toxicity and enhanced safety. The preparation of thiomorpholine derivatives through nucleophilic substitution reactions has been investigated for their antimicrobial properties, with modifications aimed at increasing microbial intracellular concentration to combat resistance. This research direction indicates the versatility of thiomorpholine derivatives in therapeutic applications (Kardile & Kalyane, 2010).
Catalysis and Synthetic Applications The use of thiomorpholine derivatives extends into catalysis, showcasing their role in facilitating chemical reactions. A particular study discussed the efficient synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives via a one-pot procedure. These compounds were evaluated for their antibacterial activity and free radical scavenging ability, further illustrating the compound's multifaceted applications in both medicinal chemistry and as potential antioxidants (Sreerama et al., 2020).
特性
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOLMAQHXNIGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

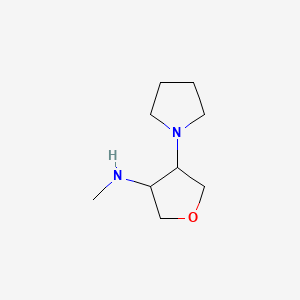
![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)
![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
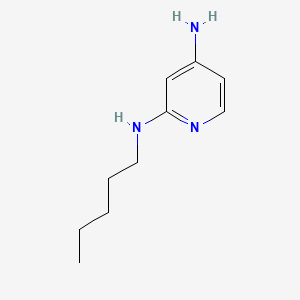
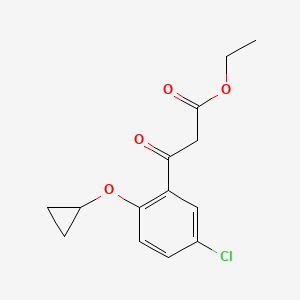
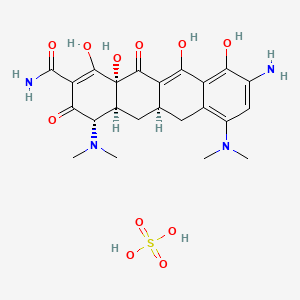
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
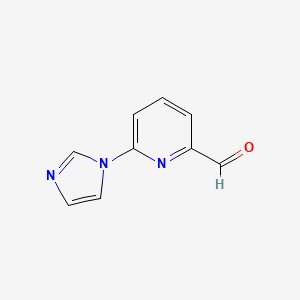
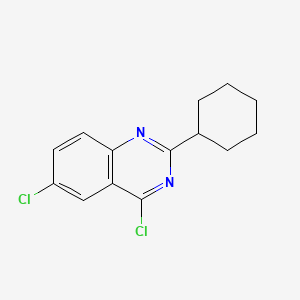
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
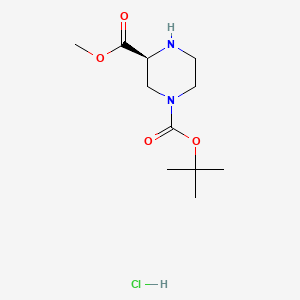
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
